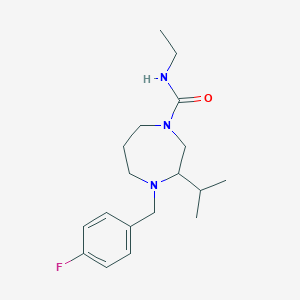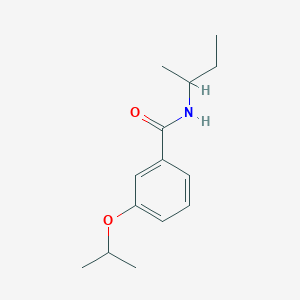![molecular formula C19H20N4O3 B5351789 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, commonly known as EOM or EOM-AD, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of urea and oxadiazole, and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EOM is not fully understood, but it is believed to involve the modulation of the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
EOM has been found to have a number of interesting biochemical and physiological effects. One major effect of EOM is its ability to modulate the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of EOM is its potential use in the study of the cannabinoid system. EOM has been found to interact with the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, which makes it a potentially useful compound for cancer research. One limitation of EOM is its relatively low solubility in water, which makes it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on EOM. One major area of research is the development of new synthetic methods for EOM that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of EOM, particularly its interaction with the CB1 receptor. Finally, there is a need for further research on the potential therapeutic uses of EOM, particularly in the treatment of cancer.
Métodos De Síntesis
The synthesis of EOM is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, EOM. The synthesis of EOM has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
EOM has been studied extensively for its potential use in scientific research. One major application of EOM is in the study of the cannabinoid system. EOM has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. EOM has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
1-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-23(19(24)20-15-7-5-4-6-8-15)13-17-21-18(22-26-17)14-9-11-16(25-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREBRWDIGYMMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)


![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)


![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)